N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C24H27NO5S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H27NO5S/c1-15-10-16(2)22-21(11-15)17(3)23(30-22)24(26)25(19-8-9-31(27,28)14-19)13-18-6-5-7-20(12-18)29-4/h5-7,10-12,19H,8-9,13-14H2,1-4H3 |
InChI Key |
PGYGKSPLOLOHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(O2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)C)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzofuran core : Known for its diverse biological activities.
- Tetrahydrothiophene group : Contributes to the compound's reactivity and biological interactions.
- Methoxybenzyl moiety : Enhances lipophilicity and may influence pharmacokinetics.
The molecular formula is , with a molecular weight of approximately 414.5 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Benzofuran derivatives have shown promising activity against various strains of bacteria and fungi. A study found that benzofuran derivatives had minimum inhibitory concentrations (MIC) as low as 0.039 μg/mL against Staphylococcus aureus .
- Compounds synthesized from benzofuran scaffolds demonstrated effective inhibition against Mycobacterium tuberculosis, with some exhibiting MIC values below 1 μg/mL .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their function.
- Interference with Nucleic Acid Synthesis : Some benzofuran derivatives are known to interact with DNA or RNA synthesis pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including those structurally related to this compound. The results indicated:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.039 | S. aureus |
| Compound B | 0.625 | E. coli |
| Compound C | 3.12 | C. albicans |
These findings suggest that the compound could exhibit similar or enhanced antimicrobial properties due to its unique structure .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxicity of benzofuran derivatives on mammalian cells (Vero cells). The results showed that while some compounds were highly effective against pathogens, they maintained low toxicity levels towards mammalian cells:
| Compound | IC50 (μM) | Toxicity Level |
|---|---|---|
| Compound D | <0.60 | Low |
| Compound E | 10 | Moderate |
This balance between efficacy and safety is crucial for developing therapeutics based on this compound .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
- Electronic Effects : The 3-methoxy group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing fluorine in ’s analog. This difference could influence receptor binding or metabolic oxidation rates .
Bioactivity Trends
- Lipophilicity : The 3,4-dimethoxybenzyl analog () exhibits a logP of 3.0, suggesting moderate membrane permeability. The target compound’s additional methyl groups may further increase lipophilicity, favoring CNS penetration .
- Metabolic Stability : Sulfone-containing compounds (e.g., tetrahydrothiophene-1,1-dioxide) resist oxidative metabolism, a feature shared across all analogs. However, the ethoxy group in ’s compound may slow hepatic clearance compared to methoxy or fluorine substituents .
Q & A
Q. How does polymorphism affect its physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
